Product packaging for BMY-25271(Cat. No.:CAS No. 78441-82-4)

BMY-25271

Cat. No.: B1599873
CAS No.: 78441-82-4
M. Wt: 329.4 g/mol
InChI Key: IZTBLLPMEZOKSV-UHFFFAOYSA-N
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Description

Significance of Histamine (B1213489) H2 Receptor Antagonism in Therapeutic Modalities

Histamine H2 receptors are a class of G protein-coupled receptors that play a crucial role in regulating various physiological processes, notably the secretion of gastric acid by parietal cells in the stomach wikipedia.orgpatient.info. By blocking the action of histamine at these receptors, H2 receptor antagonists (H2RAs) effectively decrease stomach acid production wikipedia.orgpatient.info. This mechanism forms the basis for their therapeutic application in the management of acid-related gastrointestinal conditions wikipedia.orgpatient.infonih.gov.

Conditions for which H2 receptor antagonists have been used include peptic ulcer disease, gastroesophageal reflux disease (GERD), and dyspepsia wikipedia.orgpatient.infonih.gov. They can help reduce symptoms like heartburn and aid in the healing of ulcers patient.info. While proton pump inhibitors (PPIs) have largely surpassed H2RAs as the preferred treatment for some of these conditions, particularly erosive esophagitis, H2RAs still hold significance in clinical practice for certain indications and for symptom relief wikipedia.orgnih.gov.

Beyond acid suppression, research has explored other potential roles for H2 receptor antagonism. Studies have investigated their effects in areas such as heart failure, suggesting mechanisms that may include promoting sodium and water excretion, vasodilation, and reducing inflammatory cytokines dovepress.com. Additionally, the combination of H1 and H2 receptor antagonists has been explored for improving outcomes in certain allergic conditions, such as urticaria and drug hypersensitivity reactions mdpi.com.

Historical Trajectory and Rationale for BMY-25271 Investigation within Pharmaceutical Discovery

The development of histamine H2 receptor antagonists marked a significant advancement in the treatment of acid-related disorders. The discovery of cimetidine (B194882) in the mid-to-late 1960s by Sir James Black was a pioneering effort in this field wikipedia.org. This was followed by the development of other H2 antagonists, such as ranitidine (B14927), which were sought to potentially offer improved profiles wikipedia.org.

This compound emerged from pharmaceutical research efforts, likely within Bristol-Myers Squibb, given the "BMY" prefix in its name drugwatch.comebsco.compharmaphorum.com. Pharmaceutical companies like Bristol-Myers Squibb have a long history of research and development focused on discovering innovative medicines across various therapeutic areas drugwatch.comebsco.compharmaphorum.com. The rationale behind investigating compounds like this compound would have been to identify novel H2 receptor antagonists with potentially enhanced potency or other favorable pharmacological properties compared to existing agents.

Research into this compound demonstrated its potency as a histamine H2 receptor antagonist. Studies comparing this compound to established H2 antagonists like ranitidine and cimetidine in preventing aspirin-induced gastric mucosal injury in dogs found this compound to be significantly more potent medchemexpress.commedchemexpress.comresearchgate.net. This research involved evaluating the compounds' ability to prevent a decrease in gastric luminal pH and inhibit histamine-stimulated gastric acid secretion researchgate.net.

Detailed research findings from a study in beagle dogs investigating the prevention of aspirin-induced gastric mucosal injury by H2 receptor antagonists, including this compound, provided comparative potency data. The oral ED₅₀ values, representing the dose at which 50% of the maximum effect is observed, indicated that this compound was considerably more potent than both ranitidine and cimetidine in this model medchemexpress.commedchemexpress.com.

Comparative Potency of H2 Receptor Antagonists in Preventing Aspirin-Induced Gastric Mucosal Injury in Dogs medchemexpress.commedchemexpress.com

CompoundOral ED₅₀ (mg/kg)Potency Relative to RanitidinePotency Relative to Cimetidine
This compound0.093~10x~74x
Ranitidine0.971x~7.1x
Cimetidine6.9~0.14x1x

This research highlights the investigation into the comparative pharmacological profiles of different H2 receptor antagonists during the drug discovery process. The study in dogs also indicated that the reduction in gastric mucosal injury by these H2 antagonists occurred at doses higher than those required to prevent the aspirin-induced decrease in gastric luminal pH or inhibit histamine-stimulated gastric acid secretion in a different dog model (Heidenhain pouch dogs), suggesting acid inhibition is a key, but perhaps not the sole, mechanism for mucosal protection in this context researchgate.netnih.gov.

The investigation of this compound exemplifies the ongoing research within the pharmaceutical industry to discover and characterize compounds with specific pharmacological activities, such as histamine H2 receptor antagonism, with the aim of identifying potential therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19N5O2S2 B1599873 BMY-25271 CAS No. 78441-82-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-N-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-oxo-1,2,5-thiadiazole-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5O2S2/c1-17(2)7-9-3-4-10(19-9)8-20-6-5-14-12-11(13)15-21(18)16-12/h3-4H,5-8H2,1-2H3,(H2,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZTBLLPMEZOKSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(O1)CSCCNC2=NS(=O)N=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00419592
Record name CHEMBL8982
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00419592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78441-82-4
Record name NSC365352
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=365352
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name CHEMBL8982
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00419592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Pharmacological Characterization of Bmy 25271

Molecular Mechanism of Action as a Histamine (B1213489) H2 Receptor Antagonist

Histamine, released by enterochromaffin-like cells in the stomach, binds to H2 receptors on parietal cells, stimulating acid secretion wikipedia.orgnih.gov. BMY-25271, as an H2 receptor antagonist, blocks this binding, thereby reducing acid production wikipedia.orgnih.govclevelandclinic.org.

Elucidation of Receptor Binding Kinetics and Affinity Profiling of this compound

Receptor binding kinetics and affinity profiling are crucial for understanding how tightly and for how long a ligand, such as this compound, interacts with its target receptor malvernpanalytical.combmglabtech.combiorxiv.org. Affinity is typically measured by the equilibrium dissociation constant (KD), where a smaller KD indicates greater binding affinity malvernpanalytical.com. Binding kinetics involve measuring the association (kon) and dissociation (koff) rate constants, which describe the speed of binding and unbinding, respectively bmglabtech.combiorxiv.org. While specific detailed data on the receptor binding kinetics and affinity profiling specifically for this compound were not extensively found in the search results, the general principles for H2 receptor antagonists involve competitive and reversible binding to the H2 receptor wikipedia.orgnih.govmdpi.com. Understanding these parameters for this compound would involve experimental techniques to determine its KD, kon, and koff values at the histamine H2 receptor.

Investigation of Downstream Signaling Pathway Modulation by this compound

Histamine binding to H2 receptors on parietal cells triggers a signaling cascade. This involves the activation of adenylate cyclase, which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels nih.gov. Increased cAMP levels subsequently activate protein kinase A (PKA), which ultimately leads to the insertion of H⁺/K⁺ ATPase pumps into the parietal cell membrane, resulting in increased gastric acid secretion nih.gov. As a histamine H2 receptor antagonist, this compound modulates this downstream signaling pathway by preventing histamine from activating the receptor. This blockade would lead to reduced activation of adenylate cyclase, lower intracellular cAMP levels, decreased PKA activity, and consequently, reduced insertion of H⁺/K⁺ ATPase pumps, thereby inhibiting gastric acid secretion nih.govclevelandclinic.org. While specific studies detailing this compound's direct modulation of each step in this pathway were not found, its classification as an H2 antagonist implies this mechanism targetmol.commedchemexpress.commedchemexpress.com.

Competitive Antagonism Dynamics at the Histamine H2 Receptor

This compound acts as a competitive antagonist at the histamine H2 receptor wikipedia.orgnih.govmdpi.com. This means that this compound competes with histamine for the same binding site on the receptor wikipedia.orgnih.govclevelandclinic.org. When this compound is bound to the receptor, it prevents histamine from binding and exerting its effect of stimulating gastric acid secretion wikipedia.orgnih.govclevelandclinic.org. The degree of inhibition by a competitive antagonist is dependent on the concentrations of both the antagonist and the agonist (histamine) epo.org. At a given concentration of histamine, increasing the concentration of this compound will increase the likelihood of this compound binding to the receptor, thus reducing the effect of histamine epo.org. This competitive dynamic is a hallmark of H2 receptor antagonists wikipedia.orgnih.govmdpi.com.

Comparative Pharmacological Efficacy and Potency of this compound

Comparative studies are essential to understand how this compound's effectiveness and potency measure up against established H2 receptor antagonists.

In Vitro Potency Comparisons with Established H2 Receptor Antagonists (e.g., Ranitidine (B14927), Cimetidine)

In vitro studies compare the potency of drugs by assessing their effects on isolated cells or tissues. Potency refers to the amount of drug needed to produce a specific effect medicilon.com. This compound has been compared to established H2 receptor antagonists like ranitidine and cimetidine (B194882) in terms of its potency. Research indicates that this compound is significantly more potent than both ranitidine and cimetidine medchemexpress.com. Specifically, this compound was found to be approximately 10 times more potent than ranitidine and about 74 times more potent than cimetidine in certain models medchemexpress.com.

Here is a table summarizing the approximate relative oral ED₅₀ values:

CompoundOral ED₅₀ (mg/kg)Relative Potency (vs. This compound)
This compound0.0931
Ranitidine0.97~0.10
Cimetidine6.9~0.014

Famotidine (B1672045) is another H2 antagonist known to be more potent than both cimetidine and ranitidine mdpi.comconsensus.app. Ranitidine is reported to be 3-11 times more potent than cimetidine, and famotidine is 20-27 times more potent than cimetidine mdpi.com. Compared to this, this compound shows even higher potency relative to cimetidine and ranitidine medchemexpress.com.

In Vivo Dose-Response Relationships in Pharmacodynamic Models

In vivo pharmacodynamic studies assess the effects of a drug in living organisms, examining the relationship between the dose administered and the observed response medicilon.comtaylorandfrancis.comanesth-pain-med.org. For H2 receptor antagonists like this compound, in vivo studies often evaluate their ability to inhibit gastric acid secretion or protect against gastric mucosal injury in response to varying doses nih.gov.

Studies in conscious dogs using an aspirin-induced gastric mucosal injury model demonstrated that pretreatment with this compound prevented both gastric mucosal injury and a decrease in gastric luminal pH in a dose-related manner nih.gov. This indicates a clear dose-response relationship for this compound's protective effects on the gastric mucosa nih.gov. The oral ED₅₀ values derived from probit analysis in these models further quantify the dose-response relationship, showing that lower doses of this compound are required to achieve a similar effect compared to ranitidine and cimetidine medchemexpress.com. The dose-response curves for this compound, ranitidine, and cimetidine in these studies were found to be parallel, suggesting they act through similar mechanisms but differ in potency medchemexpress.com.

Pharmacodynamic modeling can be used to characterize the relationship between drug concentration and effect over time in vivo taylorandfrancis.comanesth-pain-med.org. While specific detailed pharmacodynamic models for this compound were not found in the provided search results, the observed dose-response relationships in animal models confirm its in vivo activity as an H2 receptor antagonist medchemexpress.comnih.gov.

Benchmarking Against Proton Pump Inhibitors in Research Settings

Research has characterized this compound as a potent inhibitor of gastric acid secretion by acting as a histamine H2 receptor antagonist mims.comfishersci.ca. While proton pump inhibitors (PPIs) represent a different class of drugs that block acid production by inhibiting the H+/K+-ATPase pump, comparisons in research often involve evaluating the relative efficacy of different acid-suppressing mechanisms.

Studies comparing the potency of this compound to other histamine H2 receptor antagonists, such as ranitidine and cimetidine, have been conducted. In one oral study using beagle dogs, this compound demonstrated higher potency in inhibiting gastric acid secretion. The oral ED50 values derived from probit analysis were 0.093 mg/kg for this compound, 0.97 mg/kg for ranitidine, and 6.9 mg/kg for cimetidine mims.com. This indicates that this compound was approximately 10 times more potent than ranitidine and 74 times more potent than cimetidine in this research model mims.com.

While direct comparative studies of this compound against proton pump inhibitors in research models were not detailed in the provided information, the broader context of acid suppression research often positions H2 receptor antagonists and PPIs as distinct classes with differing mechanisms and, in some clinical contexts, varying efficacy profiles wikipedia.orgwikipedia.org. H2 receptor antagonists like ranitidine and cimetidine, against which this compound has been benchmarked for potency, are known to inhibit gastric acid secretion by blocking histamine's action at H2 receptors on parietal cells guidetopharmacology.orgpharmakb.com. PPIs, in contrast, irreversibly block the final step in acid production. Research comparing the classes of H2RAs and PPIs has shown PPIs to be generally more effective in certain conditions like erosive esophagitis and ulcer healing in clinical settings wikipedia.org. However, the specific comparative efficacy of this compound against PPIs in defined research models would require dedicated studies.

The relative potencies observed in the beagle dog study highlight this compound's efficacy within the H2 receptor antagonist class in a research setting mims.com.

CompoundOral ED50 (mg/kg) in Beagle Dogs
This compound0.093
Ranitidine0.97
Cimetidine6.9

Receptor Selectivity and Off-Target Profiling of this compound

Receptor selectivity is a critical aspect of pharmacological characterization in research, as it helps to understand the primary mechanism of action and potential for unintended effects. This compound is characterized as a histamine H2 receptor antagonist mims.comfishersci.ca.

Assessment of Specificity for Histamine H2 Receptors over Other Receptor Subtypes (e.g., H1, H3, H4)

Histamine exerts its effects through four known receptor subtypes: H1, H2, H3, and H4, which are all G protein-coupled receptors mims.comprobes-drugs.org. These receptors are expressed on different cell types and mediate diverse physiological responses mims.comprobes-drugs.org. The H1 receptor is primarily associated with allergic reactions, the H2 receptor with gastric acid secretion, the H3 receptor with feedback inhibition of histamine release, and the H4 receptor with immune and inflammatory responses mims.comprobes-drugs.org.

As an H2 receptor antagonist, the specificity of this compound for the H2 receptor over the H1, H3, and H4 subtypes is important for understanding its targeted action on gastric acid secretion and minimizing potential off-target effects mediated by other histamine receptors. While the provided search results classify this compound as an H2 antagonist mims.comfishersci.ca, specific detailed data on its binding affinities or functional activity at human or animal H1, H3, and H4 receptors compared to its activity at the H2 receptor were not available. Research into selective histamine receptor ligands often involves bioisosteric modifications and screening to improve specificity across subtypes. The classification of this compound as an H2 antagonist implies a degree of preferential activity at this receptor subtype.

Broad Pharmacological Screening for Unintended Bioactivities

Information regarding specific broad pharmacological screening conducted on this compound to assess potential unintended bioactivities across a wide range of targets was not found in the provided search results. Such screening is typically performed in drug discovery and development to identify any off-target interactions that could lead to adverse effects or influence results in research models.

Implications of Selectivity for Research Model Design

The characterization of this compound as a histamine H2 receptor antagonist with demonstrated potency in inhibiting gastric acid secretion in research models has direct implications for the design of studies investigating H2 receptor-mediated processes mims.comfishersci.ca. Its use in research models, such as those involving gastric acid secretion in animals like beagle dogs, allows for the specific blockade of H2 receptors to study their role in this physiological process mims.com.

Furthermore, understanding the distribution of histamine receptor subtypes in different tissues, such as the expression of H1, H2, and H4 receptors in the human intestinal tract, can inform the design of research models utilizing this compound to study H2 receptor involvement in specific gastrointestinal functions or pathologies. The mention of this compound in the context of targeting liver macrophages in liver disease models suggests potential research applications beyond gastric acid secretion, where H2 receptors on these cells might play a role. The selectivity of this compound for the H2 receptor, assuming sufficient specificity over other targets, makes it a valuable tool for isolating and studying the effects mediated specifically through this receptor subtype in various biological systems and disease models.

Preclinical Efficacy Studies of Bmy 25271

Efficacy in Gastrointestinal Protection Models

BMY-25271 has been evaluated for its protective effects on the gastrointestinal system, primarily in the context of gastric acid secretion and mucosal integrity.

Inhibition of Basal and Stimulated Gastric Acid Secretion in Animal Models

As a histamine (B1213489) H2 receptor antagonist, this compound is understood to inhibit gastric acid secretion. adooq.cnglpbio.commdpi.com Studies in animal models are commonly used to assess the effects of compounds on gastric acid secretion. For instance, a model in awake guinea pigs utilizing a chronic gastric cannula and dye dilution technique allows for the measurement of basal and stimulated gastric secretion, with histamine used to stimulate acid output. nih.gov Histamine H2 antagonists like cimetidine (B194882) and ranitidine (B14927) have been shown to inhibit this histamine-stimulated acid output in this model. nih.gov While specific quantitative data for this compound's effect on basal and stimulated acid secretion across various animal models were not extensively detailed in the search results, its classification as an H2 antagonist implies this mechanism of action. In a study involving dogs, pretreatment with this compound prevented an aspirin-induced decrease in gastric luminal pH, which is indicative of reduced gastric acidity. nih.gov This effect was dose-related. nih.gov

Mitigation of Experimentally Induced Gastric Mucosal Injury (e.g., Aspirin-Induced Lesions in Canines)

This compound has demonstrated efficacy in mitigating experimentally induced gastric mucosal injury. A crossover endoscopic and intragastric pH study in normal conscious dogs investigated the prevention of aspirin-induced gastric mucosal injury by histamine H2 receptor antagonists, including this compound. nih.gov Oral administration of 100 mg/kg of aspirin (B1665792) consistently resulted in severe gastric mucosal injury and a decrease in gastric luminal pH within 2 hours in this canine model. nih.gov Pretreatment with this compound prevented both the severe gastric mucosal injury and the decrease in gastric luminal pH in a dose-related manner. nih.gov The reduction in gastric mucosal injury was observed at doses of this compound that were greater than those required to prevent the aspirin-induced decrease in gastric luminal pH or to inhibit histamine-stimulated gastric acid secretion in Heidenhain pouch dogs. nih.gov This suggests that acid inhibition plays an important role in the protective mechanism against aspirin-induced damage in dogs. nih.gov

Influence on Gastrointestinal Absorption and Metabolism of Co-Administered Substances (e.g., Aspirin)

Research has also examined the potential for this compound to influence the gastrointestinal absorption and metabolism of co-administered substances, such as aspirin. In the study evaluating aspirin-induced gastric mucosal injury in dogs, the effect of histamine H2 receptor antagonists, including this compound, on plasma levels of aspirin was assessed. nih.gov The results indicated that plasma levels of aspirin were not altered by pretreatment with these histamine H2 receptor antagonists. nih.gov This suggests that, in this canine model, this compound did not significantly impact the systemic absorption or initial metabolism of aspirin. Aspirin is known to be primarily absorbed from the gastrointestinal tract, with absorption influenced by factors such as gastric pH and emptying time, and is metabolized to salicylic (B10762653) acid. latrinawaldenexamsolutions.commdpi.comresearchgate.net

Exploration of this compound in Novel Disease Research Contexts

Beyond its primary focus on gastrointestinal protection, this compound has been explored in other research contexts, including potential antimicrobial and anti-inflammatory applications.

Evaluation of Antimicrobial Potential in In Vitro and In Vivo Research Systems

This compound has been researched for its potential antimicrobial and antifungal properties. ontosight.ai While the compound's unique structure, combining elements of thiadiazoles and furans, may contribute to potential bioactive properties, detailed information on specific research findings regarding its antimicrobial potential in in vitro and in vivo systems was limited in the search results. ontosight.ai Research into the antimicrobial potential of various compounds often involves testing against different microbial strains in laboratory settings (in vitro) and evaluating efficacy in animal models of infection (in vivo). wjarr.comnih.govdovepress.comresearchgate.net However, specific data tables or detailed results for this compound in such studies were not found.

Assessment of Anti-inflammatory Effects in Preclinical Inflammation Models

Here is a summary of key preclinical findings regarding this compound's efficacy in gastrointestinal protection:

Study ModelInjury/Condition InducedThis compound EffectKey FindingSource
Normal Conscious DogsAspirin-induced injuryPrevented severe gastric mucosal injury and decrease in gastric luminal pH.Efficacy is dose-related; acid inhibition is an important protective mechanism. nih.gov
Normal Conscious DogsCo-administration with AspirinNo alteration in plasma levels of aspirin.Did not significantly impact aspirin absorption/metabolism in this model. nih.gov
Heidenhain Pouch DogsHistamine-stimulated acid secretionInhibited gastric acid secretion (implied by comparison in injury study).Effect on acid secretion occurs at lower doses than those needed for full mucosal protection in the injury model. nih.gov nih.gov

Note: Interactive data tables are not directly supported in this format. The table above presents the data extracted from the text in a structured format.

Investigational Role in Cardiovascular System Regulation through Histamine H2 Receptors

This compound functions as a histamine H2 receptor antagonist. medchemexpress.comtargetmol.com Histamine H2 receptors are known to play a role in the cardiovascular system, influencing factors such as heart rate and contractility. While the provided search results mention the cardiac effects of new H2-receptor antagonists and the evaluation of their inhibitory effect on histamine H2-receptors in isolated heart preparations like guinea-pig atria and papillary muscle, specific detailed research findings or data tables directly linking this compound to cardiovascular system regulation in these preparations are not explicitly available in the snippets. researchgate.net General information about H2-receptor antagonists indicates their use in preventing acid release in the stomach, promoting the healing of peptic ulcers, and relieving esophagitis symptoms. googleapis.com Examples of well-known H2 antagonist drugs include cimetidine, ranitidine, and famotidine (B1672045). googleapis.com

Research into Modulation of Bladder Function and Inflammatory Conditions

Research has also investigated the potential of this compound in modulating inflammatory conditions. Histamine is a chemical released during allergic reactions and instances of chronic inflammation, and it is one of the substances responsible for the symptoms of inflammation. googleapis.com Antihistaminic drugs, including H1 and H2 receptor antagonists, can counteract the effects of histamine. googleapis.com

Pretreatment with histamine H2 receptor antagonists, including this compound, has been shown to prevent aspirin-induced gastric mucosal injury and a decrease in gastric luminal pH in a dose-related manner in conscious dogs. researchgate.netresearchgate.net These findings suggest that acid inhibition is a significant component of the mechanisms by which histamine H2 receptor antagonists reduce gastric mucosal injury. researchgate.netresearchgate.net However, the protective effect on gastric mucosal injury was observed at doses greater than those required to prevent the decrease in gastric luminal pH or inhibit histamine-stimulated gastric acid secretion. researchgate.netresearchgate.net Plasma levels of aspirin were not altered by histamine H2 receptor antagonism. researchgate.netresearchgate.net

While the search results discuss inflammation in various contexts, including bladder inflammation spandidos-publications.com, inflammatory bowel disease nih.gov, and the role of cytokines like IL-17 in inflammatory diseases nih.gov, specific detailed research findings or data tables demonstrating the direct modulation of bladder function or inflammatory conditions by this compound beyond its effects on gastric mucosal injury are not present in the provided snippets. The information on bladder inflammation mentions that GPR120 protein expression is decreased and TAK1/NF-κB protein expression is increased in this condition, and a structured triglyceride was studied for its effect on this pathway, but this compound is not mentioned in this context. spandidos-publications.com Similarly, research on silver nanoparticles with mebeverine (B1676125) discusses anti-inflammatory effects in the context of IBS, but does not involve this compound. nih.gov

Structure Activity Relationship Sar and Chemical Biology of Bmy 25271

Elucidation of Key Structural Determinants for H2 Receptor Binding and Antagonism

The interaction of H2 receptor antagonists with the receptor involves specific molecular recognition based on the chemical structure of the antagonist. nih.gov

Identification of Pharmacophoric Features Crucial for Biological Activity

General pharmacophoric features for H2 receptor antagonists typically include a basic functional group that is protonated at physiological pH, an aromatic ring, and a terminal non-basic polar functional group. ashp.org These features are generally separated by a chain equivalent to four carbon atoms. ashp.org The basic group is involved in ionic interactions, while the aromatic ring and polar group contribute to other types of interactions with the receptor binding site. ashp.org

Role of Specific Functional Groups in Receptor Interaction

Specific functional groups within the structure of H2 antagonists play distinct roles in their interaction with the H2 receptor. The basic functional group, often a substituted amine, is typically protonated at physiological pH and forms an ionic interaction with an acidic residue in the receptor binding site. ashp.org The aromatic or heterocyclic ring system participates in interactions such as pi-pi stacking or hydrophobic interactions. The polar functional group at the terminal end can engage in hydrogen bonding or ion-dipole interactions with the receptor. ashp.org The linker chain provides the necessary spacing and flexibility for these groups to orient correctly within the binding pocket.

Rational Design and Synthesis of BMY-25271 Analogs for SAR Probing

Rational design and synthesis of analogs are fundamental approaches in SAR studies to understand how modifications to the parent compound's structure affect its biological activity. lehigh.edu

Synthetic Methodologies for Novel this compound Derivatives

The synthesis of novel this compound derivatives would involve various organic chemical reactions to selectively modify different parts of the molecule. lehigh.edumaastrichtuniversity.nl This could include alterations to the thiadiazole ring, the furan (B31954) moiety, the linker chain, or the dimethylamino group. Standard synthetic techniques, such as functional group interconversions, coupling reactions, and heterocyclic chemistry, would likely be employed. lehigh.edumaastrichtuniversity.nlacs.org The specific methodologies would depend on the desired structural changes.

Structure-Guided Optimization Strategies for H2 Receptor Antagonism

Structure-guided optimization strategies involve using structural information about the receptor and the ligand to design improved analogs. nih.govrsc.org While detailed structural information specifically for this compound bound to the H2 receptor might require techniques like X-ray crystallography or cryo-EM, general principles of protein-ligand interactions and SAR of known H2 antagonists can guide the design process. This could involve rigidifying flexible parts of the molecule, introducing or removing hydrogen bond donors/acceptors, optimizing hydrophobic interactions, or altering the basicity of the amine group to enhance binding affinity and selectivity for the H2 receptor.

Impact of Molecular Modifications on Pharmacological Profile and Efficacy

Studies comparing this compound with other H2 receptor antagonists like ranitidine (B14927) and cimetidine (B194882) have shown differences in potency. This compound was found to be more potent than both ranitidine and cimetidine in inhibiting gastric acid secretion in dogs. medchemexpress.comnih.gov

CompoundOral ED₅₀ (mg/kg)Relative Potency (vs. Ranitidine)Relative Potency (vs. Cimetidine)
This compound0.093~10~74
Ranitidine0.971-
Cimetidine6.9-1

Based on data from reference medchemexpress.com. Note: Relative potency values are approximate based on the provided ED₅₀ values.

This data indicates that structural differences between these H2 antagonists lead to variations in their in vivo potency. Further detailed SAR studies involving a series of this compound analogs would provide more specific insights into the relationship between structural changes and these observed pharmacological differences.

Correlation of Structural Changes with In Vitro and In Vivo Activity

Research into this compound has demonstrated its activity as a histamine (B1213489) H2 receptor antagonist in in vivo models. A study in conscious dogs utilizing a single-dose endoscopic assay for aspirin-induced gastric mucosal injury compared the effects of this compound, ranitidine, and cimetidine. probes-drugs.orgebi.ac.ukpharmakb.com The study found that pretreatment with this compound prevented both severe gastric mucosal injury and the decrease in gastric luminal pH induced by aspirin (B1665792) in a dose-related manner. probes-drugs.orgpharmakb.com This protective effect was also observed with ranitidine and cimetidine. probes-drugs.orgpharmakb.com

The in vivo potency of these compounds was assessed based on oral ED50 values derived from probit analysis in this dog model. This compound exhibited an oral ED50 of 0.093 mg/kg, while ranitidine and cimetidine had ED50 values of 0.97 mg/kg and 6.9 mg/kg, respectively. fishersci.camims.com This indicates that this compound is significantly more potent than both ranitidine and cimetidine in this model, being approximately 10 times more potent than ranitidine and 74 times more potent than cimetidine. fishersci.camims.com

The observed in vivo activity and potency of this compound are directly correlated with its function as a histamine H2 receptor antagonist. The study highlighted that the reduction in gastric mucosal injury by these H2 receptor antagonists occurred at doses greater than those required to prevent the aspirin-induced decrease in gastric luminal pH or to inhibit histamine-stimulated gastric acid secretion in other dog models, suggesting that acid inhibition is a crucial component of their protective mechanism against aspirin-induced damage. probes-drugs.org

CompoundOral ED50 (mg/kg) in Conscious Dogs (Aspirin-induced gastric mucosal injury)Relative Potency (vs. This compound)
This compound0.093 fishersci.camims.com1x
Ranitidine0.97 fishersci.camims.com~0.1x fishersci.camims.com
Cimetidine6.9 fishersci.camims.com~0.014x fishersci.camims.com

Influence on Receptor Selectivity and Potency

This compound is characterized as a histamine H2 receptor antagonist. fishersci.camims.com Its primary mechanism of action involves blocking the effects of histamine at the H2 receptors. fishersci.ca The comparative study with ranitidine and cimetidine in dogs demonstrates this compound's high potency relative to these established H2 blockers in preventing aspirin-induced gastric mucosal injury. fishersci.camims.com This difference in potency suggests variations in their interaction with the histamine H2 receptor or related downstream effects in this biological system. While the search results confirm this compound's classification and comparative potency, detailed studies specifically on the influence of structural modifications of this compound on its receptor selectivity and potency across different receptor subtypes were not found within the provided information.

Advanced Computational Approaches in this compound SAR Analysis

Advanced computational approaches such as molecular docking, molecular dynamics simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling are valuable tools in modern drug discovery and SAR analysis. These methods can provide insights into the interaction of compounds with their biological targets and predict their activity based on structural features.

Molecular Docking and Dynamics Simulations for Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, aiming to predict the strength of the interaction. Molecular dynamics simulations extend this by simulating the physical movements of atoms and molecules over time, providing a dynamic view of the ligand-receptor complex and allowing for the study of its stability and conformational changes. These methods are widely applied to model receptor interactions and understand the binding modes of potential drug molecules. pharmakb.com However, based on the available search results, specific molecular docking or molecular dynamics simulation studies focusing on this compound and its interaction with the histamine H2 receptor were not identified.

Advanced Research Methodologies and Analytical Approaches for Bmy 25271 Investigation

In Vitro Experimental Paradigms

In vitro studies are fundamental to the initial characterization of BMY-25271, allowing for controlled experiments to explore its direct effects on cells and biological molecules. These paradigms provide insights into the compound's mechanism of action, potency, and selectivity before moving to more complex in vivo systems.

Cell-Based Assays for Receptor Occupancy, Functional Response, and Signal Transduction

Cell-based assays are widely used to assess how this compound interacts with its target, the histamine (B1213489) H2 receptor, and the subsequent cellular effects. These assays can measure receptor occupancy, which quantifies the binding of this compound to the receptor on the cell surface. Functional response assays evaluate the downstream effects of receptor activation or inhibition, such as changes in intracellular signaling molecules or cellular activities. Signal transduction assays specifically investigate the pathways activated or inhibited by this compound binding, often involving the measurement of secondary messengers or phosphorylation events. For G protein-coupled receptors like histamine receptors, these assays can involve monitoring intracellular calcium flux or other indicators of G protein activation and subsequent signaling cascades. medchemexpress.comnih.gov

High-Throughput Screening (HTS) and High-Content Screening (HCS) Methodologies for Analog Prioritization

High-Throughput Screening (HTS) and High-Content Screening (HCS) are powerful methodologies employed in the early stages of drug discovery to rapidly assess large libraries of compounds, including analogs of this compound. HTS allows for the rapid screening of thousands or millions of compounds against a specific biological target or pathway, identifying potential hits based on a defined readout. google.combellbrooklabs.com HCS, a more advanced technique, provides multiparametric data from individual cells within a population, allowing for a more detailed analysis of the effects of compounds on cellular morphology, protein localization, and multiple signaling pathways simultaneously. These methods are invaluable for prioritizing this compound analogs with improved potency, selectivity, or desirable functional profiles. google.com The data generated from HTS and HCS experiments are crucial for informing subsequent lead optimization efforts. bellbrooklabs.combellbrooklabs.com

Enzyme-Linked Immunosorbent Assays (ELISA) and Radioimmunoassays (RIA) for Histamine-Related Studies

ELISA and RIA are sensitive immunoassay techniques frequently used in histamine-related studies to quantify histamine levels in various biological samples. immusmol.comalpco.combiopremier.comeaglebio.comibl-america.com Given that this compound is a histamine H2 receptor antagonist, measuring histamine levels or release can be important in understanding the compound's pharmacological effects. ELISA typically utilizes antibodies to capture and detect the target antigen (histamine), providing quantitative data based on an enzymatic reaction that produces a measurable signal. immusmol.comalpco.combiopremier.comeaglebio.com RIA employs radioisotopes and antibodies for quantification. These assays are essential for studying histamine metabolism, release from cells (such as mast cells or basophils), and levels in tissues or fluids, which can be modulated by compounds like this compound. eaglebio.com For example, research histamine ELISA kits are available for the quantitative determination of histamine in plasma and urine of various animal species, as well as in cell culture. alpco.comeaglebio.comibl-america.com Some ELISA kits are specifically tailored for monitoring histamine in food and beverage samples. immusmol.combiopremier.com

In Vivo Preclinical Model Development and Validation

In vivo preclinical models are essential for evaluating the efficacy and pharmacological profile of this compound in a complex living organism. These models aim to mimic aspects of human diseases where histamine H2 receptor activity is implicated.

Ethical Considerations and Regulatory Frameworks in Animal Research

The use of animals in research is governed by strict ethical considerations and regulatory frameworks. forskningsetikk.nonih.govnih.govyoutube.com These guidelines are in place to ensure the humane treatment of animals and to minimize pain and distress. nih.govnih.gov Key principles include the 3Rs: Replacement (using non-animal methods whenever possible), Reduction (using the minimum number of animals necessary), and Refinement (minimizing animal suffering and improving welfare). nih.govyoutube.com Researchers must obtain approval from ethical committees, such as Institutional Animal Care and Use Committees (IACUCs), before conducting animal experiments. nih.gov Protocols must detail the justification for using animals, the procedures to be followed, and measures to ensure animal welfare. nih.govnih.gov Ethical standards for animal research are discussed in the context of both invasive and non-invasive experimental research. lacc.edu Adherence to national and international regulations is mandatory. nih.govnih.gov

Development of Chronic and Acute Disease Models for Efficacy Assessment

To assess the efficacy of this compound in relevant disease contexts, researchers develop and utilize both chronic and acute disease models in animals. Acute models are used to study the effects of the compound on immediate responses, such as acute inflammatory reactions or gastric acid secretion, processes known to be influenced by histamine. Chronic models are developed to evaluate the long-term effects of this compound on the progression or severity of chronic conditions where histamine signaling plays a role. The development and validation of these models involve establishing reliable methods to induce the disease state and measuring relevant endpoints to assess the compound's therapeutic effect. nih.govcaptortherapeutics.comnih.govdovepress.com For instance, mouse models of chronic diseases like Collagen Induced Arthritis (CIA) and Experimental Autoimmune Encephalomyelitis (EAE) are used to confirm hypotheses regarding therapeutic effects in inflammatory diseases. captortherapeutics.com Model efficacy is often quantified through various metrics relevant to the specific disease, such as changes in physiological parameters, disease markers, or behavioral outcomes. nih.govfrontiersin.org

Pharmacokinetic and Pharmacodynamic (PK/PD) Correlation Studies in Animal Models

Pharmacokinetic (PK) and pharmacodynamic (PD) studies are fundamental in understanding the relationship between the exposure to a compound and the resulting biological effects. In animal models, these studies are crucial for assessing how a compound is absorbed, distributed, metabolized, and eliminated (PK), and what effects it has on the body (PD) fda.govnih.goveuropa.eu. By correlating PK and PD data, researchers can gain insights into the time course and intensity of a compound's effects based on its concentration in the body.

Animal models play a vital role in preclinical PK/PD correlation studies, allowing for the investigation of these relationships in a living system before potential human studies nih.govugd.edu.mk. These models help in understanding the link between drug levels and therapeutic or toxic responses fda.govnih.gov. For instance, PK/PD modeling can be used to bridge data from different animal species, aiding in the prediction of human pharmacokinetics and potential dosing strategies ugd.edu.mkfrontiersin.org. Studies in various animal species can provide information about changes in metabolism and disposition fda.gov. The design of PK/PD studies in animals requires careful consideration of factors such as the number of animals, sample size, and route of administration to ensure reliable data fda.gov.

PK/PD modeling involves integrating in vitro data with in vivo pharmacokinetic parameters to determine surrogate markers of activity, such as the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC), peak concentration to MIC (Cmax/MIC), and the time that the concentration exceeds the MIC (T>MIC) nih.gov. This approach is essential for optimizing potential therapeutic regimens nih.govnih.gov.

Advanced In Vivo Imaging Techniques (e.g., PET, MRI) for Real-Time Monitoring in Research

Advanced in vivo imaging techniques, such as Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI), provide non-invasive methods for real-time monitoring of biological processes and compound distribution in living animals bruker.comspectralinvivo.comuef.fiau.dk. These techniques offer valuable spatial and temporal information that complements traditional ex vivo analyses.

PET is a nuclear medicine technique that utilizes radiotracers to visualize and quantify functional processes in the body au.dk. By labeling a compound or a molecule involved in a biological pathway with a radioactive isotope, researchers can track its distribution, accumulation, and metabolism in real-time au.dkresearchgate.net. This is particularly useful for studying target engagement, compound uptake in specific tissues, and the effects of a compound on cellular activity.

MRI provides detailed anatomical and functional images based on the magnetic properties of water molecules in tissues bruker.comresearchgate.net. It offers excellent soft-tissue contrast and can be used to assess morphological changes, blood flow, and other physiological parameters bruker.comspectralinvivo.comresearchgate.net.

The combination of PET and MRI (simultaneous PET/MRI) offers a powerful multimodal approach, integrating functional and molecular information from PET with the high-resolution anatomical details from MRI bruker.comspectralinvivo.comuef.firesearchgate.net. This allows for a more comprehensive understanding of the compound's behavior and effects within the context of the whole organism bruker.comspectralinvivo.com. These techniques are increasingly used in preclinical research for real-time monitoring of disease progression, therapeutic response, and the pharmacokinetics and pharmacodynamics of investigational compounds spectralinvivo.comdicardiology.com. Real-time imaging data validation tools are also being developed to ensure the quality and accuracy of the acquired imaging data collectiveminds.health.

Advanced Analytical Chemistry Techniques in this compound Research

Precise and sensitive analytical chemistry techniques are essential for the qualitative and quantitative analysis of this compound and its potential metabolites in various matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantitative Analysis in Biological Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used and powerful analytical technique for the quantitative analysis of compounds in complex biological matrices such as plasma, urine, and tissue extracts payeshdarou.irfarmaciajournal.com. LC-MS combines the separation capabilities of liquid chromatography with the sensitivity and specificity of mass spectrometry, allowing for the detection and quantification of target analytes even at low concentrations payeshdarou.irfarmaciajournal.com.

LC-MS/MS (tandem mass spectrometry) is an even more advanced form that provides increased selectivity and sensitivity by using multiple stages of mass analysis payeshdarou.irnih.govfrontierspartnerships.orgresearchgate.net. This is particularly important for analyzing compounds in biological samples where interfering substances can be present payeshdarou.irnih.gov. The technique involves separating the components of a sample by LC and then using the mass spectrometer to detect and measure the mass-to-charge ratio of the ionized molecules farmaciajournal.com.

LC-MS methods are routinely developed and validated for the accurate and reproducible quantification of drugs and their metabolites in pharmacokinetic and bioequivalence studies payeshdarou.irfrontierspartnerships.org. Key aspects of method validation include assessing specificity, sensitivity, linearity, accuracy, precision, and recovery in the biological matrix payeshdarou.irfrontierspartnerships.orgresearchgate.net. High-throughput LC-MS/MS approaches have also been developed to increase the speed of analysis for large numbers of samples nih.gov.

Nuclear Magnetic Resonance (NMR) and X-ray Crystallography for Structural Elucidation of Analogs

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful techniques used for the structural elucidation of chemical compounds, including this compound and its potential analogs nih.govmdpi.comresearchgate.net.

NMR spectroscopy provides detailed information about the structure, dynamics, and interactions of molecules by analyzing the magnetic properties of atomic nuclei nih.govresearchgate.net. Different types of NMR experiments can yield information about the connectivity of atoms, the three-dimensional arrangement of molecules, and their behavior in solution. NMR is particularly useful for determining the structure of relatively small molecules and for studying molecular interactions.

X-ray crystallography is a technique used to determine the three-dimensional atomic and molecular structure of a crystalline solid nih.govresearchgate.net. By analyzing the diffraction pattern produced when X-rays interact with the electrons in a crystal, researchers can determine the precise positions of the atoms within the molecule nih.govresearchgate.net. This technique provides high-resolution structural information and is invaluable for confirming the solid-state structure of a compound and its analogs.

The combination of NMR and X-ray crystallography can be particularly powerful for structural elucidation, as they provide complementary information nih.govresearchgate.net. NMR can be used to study the compound in solution, while X-ray crystallography provides the solid-state structure. These techniques are essential in the research and development of new compounds, including the characterization of synthesized analogs of this compound to confirm their intended structures.

Metabolite Profiling and Identification in Preclinical Studies

Metabolite profiling and identification are critical components of preclinical research, aimed at understanding how a compound is transformed within a biological system evotec.comwuxiapptec.comresearchgate.netnih.gov. This involves identifying and characterizing the structures of metabolites formed from the parent compound.

Understanding the metabolic fate of a compound like this compound is important because metabolites can have different pharmacological activities or toxicological properties compared to the parent compound wuxiapptec.comresearchgate.netnih.gov. Metabolite profiling involves generating a comprehensive picture of the metabolites present in biological samples (e.g., plasma, urine, feces, tissue) after administration of the compound evotec.comwuxiapptec.com.

Advanced analytical techniques, particularly high-resolution mass spectrometry (HR-MS) coupled with LC, are widely used for metabolite profiling and identification evotec.comslu.senih.gov. HR-MS provides accurate mass measurements, which are crucial for determining the elemental composition of metabolites evotec.comslu.se. Coupled with fragmentation data obtained from tandem mass spectrometry (MS/MS), researchers can propose and confirm the structures of metabolites evotec.comnih.gov.

Metabolite identification studies in preclinical species are also essential for assessing the suitability of animal models for toxicological evaluations and for comparing the metabolic profiles across species to identify potential differences that could be relevant to human metabolism evotec.comwuxiapptec.comnih.gov. Early identification of metabolites can help in understanding their potential impact on efficacy and safety wuxiapptec.comresearchgate.net.

Future Research Directions and Translational Perspectives for Bmy 25271

Identification of Unexplored Biological Targets and Signaling Pathways Modulated by BMY-25271

While this compound is primarily known for its activity at the histamine (B1213489) H2 receptor, future research could focus on identifying potential off-target interactions or effects on other biological targets and signaling pathways. Compounds can sometimes interact with multiple receptors or enzymes, leading to pleiotropic effects. nih.govresearchgate.net Techniques such as broad-spectrum target screening, including G protein-coupled receptor (GPCR) panels beyond the histamine receptors, kinase assays, and enzyme inhibition studies, could reveal additional proteins or pathways modulated by this compound. medchemexpress.comgoogle.com

Furthermore, investigating the downstream signaling cascades affected by this compound's interaction with its targets could provide insights into its cellular mechanisms of action beyond the well-established effects on gastric acid secretion. This could involve studies using techniques like phosphoproteomics or RNA sequencing in cellular or tissue models treated with this compound to identify altered protein phosphorylation states or gene expression profiles. Understanding these broader interactions and pathway modulations could uncover novel physiological roles or therapeutic potentials for this compound in areas not traditionally associated with H2 receptor antagonism.

This compound has been noted in patents related to satellite cell proliferation and H2 blockers targeting liver macrophages, hinting at potential activities beyond gastric function that warrant further investigation to identify the specific targets and pathways involved in these contexts. google.comgoogle.com

Utility of this compound as a Chemical Probe for Investigating Histamine Biology and H2 Receptor Physiology

Given its potency and selectivity as a histamine H2 receptor antagonist compared to older compounds like cimetidine (B194882) and ranitidine (B14927), this compound holds potential as a valuable chemical probe for dissecting the intricacies of histamine biology and H2 receptor physiology. medchemexpress.comnih.gov Chemical probes are selective small molecules used to perturb biological systems and study protein function or validate targets.

Future research could leverage this compound to:

Elucidate the precise roles of H2 receptors in various tissues and organs beyond the gastric system.

Investigate the signaling mechanisms coupled to H2 receptors in different cellular contexts.

Study the physiological consequences of acute or chronic H2 receptor blockade in in vitro and in vivo models.

Develop radiolabeled or fluorescent derivatives of this compound for use in binding studies, imaging, and receptor localization experiments. nih.gov

By using this compound as a tool, researchers can gain a deeper understanding of the physiological and pathophysiological roles of the H2 receptor, potentially identifying new therapeutic opportunities for conditions where histamine signaling is implicated.

Development of Novel Research Tools and Methodologies Based on this compound Scaffolds

The chemical structure of this compound could serve as a scaffold for the rational design and synthesis of novel research tools and methodologies. nih.gov Structure-activity relationship (SAR) studies based on this compound could lead to the development of:

More selective H2 receptor ligands with tailored binding properties.

Agonists, inverse agonists, or allosteric modulators of the H2 receptor, providing diverse tools to probe receptor function.

Tool compounds with improved pharmacokinetic properties for in vivo studies.

Click chemistry-compatible or biotinylated derivatives for pull-down assays and identification of interacting proteins.

Furthermore, the this compound scaffold could inspire the development of novel assay systems or methodologies for studying histamine release, H2 receptor activation, or downstream signaling events. This could involve developing cell-based assays, biosensors, or high-throughput screening platforms utilizing this compound or its derivatives. aber.ac.ukshu.ac.uktrubox.caictresearchmethods.nl

Exploration of this compound in Combination Research Therapies for Enhanced Efficacy

While this compound has been studied for its effects as a single agent, future research could explore its potential utility in combination research therapies. usp.brannualreports.commedrxiv.orgbms.com Combining this compound with other pharmacological agents could lead to synergistic effects, improved efficacy, or the ability to target complex diseases involving multiple pathways.

Potential areas for combination research could include:

Combining this compound with proton pump inhibitors (PPIs) to achieve more profound or sustained gastric acid suppression in specific models of acid-related disorders. medscape.com

Investigating combinations with agents targeting inflammatory pathways, given the role of histamine in inflammation.

Exploring combinations in the context of conditions where H2 receptor activity might play a contributing role alongside other pathological mechanisms.

Research in this area would require careful study design to evaluate the combined pharmacological effects, potential for synergy, and the underlying mechanisms of interaction between this compound and co-administered agents in relevant preclinical models.

Opportunities for Academic-Industrial Collaborations and Funding Initiatives in this compound Research

Advancing the research directions outlined above for this compound would benefit significantly from collaborative efforts between academic institutions and industrial partners. utoronto.cabms.comwordpress.com Academic research can provide fundamental insights into biological mechanisms and novel research methodologies, while industrial partners can contribute expertise in drug discovery, development, scale-up, and translational science.

Opportunities for collaboration and funding initiatives include:

Joint research projects focused on target identification, probe development, or combination therapy studies. uniswales.ac.uk

Sponsored research agreements where industry funds specific academic projects related to this compound.

Government grants and funding programs that support academic-industrial partnerships in pharmaceutical research. uniswales.ac.uk

Consortia or research networks focused on histamine biology or GPCR pharmacology, where this compound could be a compound of interest.

Such collaborations can accelerate the pace of research, facilitate the translation of findings into potential applications, and provide access to specialized resources and expertise from both sectors. bms.com Securing targeted funding would be crucial to support the extensive preclinical studies required to explore the full potential of this compound in these future research directions.

Q & A

Basic Research Questions

Q. How can researchers determine the purity and structural identity of BMY-25271 during synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques (e.g., NMR, IR, mass spectrometry) and chromatographic methods (HPLC, GC) to confirm molecular structure and purity. For novel compounds, ensure full spectral data (δ values, coupling constants) and elemental analysis are reported. Cross-validate results with established protocols from primary literature to minimize characterization errors .

Q. What experimental approaches are recommended for assessing this compound's initial pharmacological activity?

  • Methodological Answer : Design dose-response assays using in vitro models (e.g., cell lines expressing target receptors) to measure IC₅₀/EC₅₀ values. Include positive and negative controls to validate assay sensitivity. Reproducibility requires strict adherence to standardized protocols for cell culture conditions, solvent controls (e.g., DMSO concentration limits), and statistical analysis (e.g., ANOVA with post-hoc tests) .

Q. How should researchers address solubility challenges in this compound for in vivo studies?

  • Methodological Answer : Optimize solvent systems (e.g., aqueous-organic co-solvents, surfactants) through phase solubility studies. Physicochemical profiling (logP, pKa) can guide formulation strategies. Preclinical testing should include stability assessments under physiological conditions (pH, temperature) to ensure bioavailability .

Advanced Research Questions

Q. How can contradictory results in this compound's mechanism of action across studies be resolved?

  • Methodological Answer : Conduct systematic replication studies under controlled variables (e.g., cell passage number, assay temperature). Use orthogonal assays (e.g., binding vs. functional assays) to verify target engagement. Meta-analysis of existing data may identify confounding factors (e.g., batch variability, impurity profiles). Transparent reporting of negative results is critical to resolving discrepancies .

Q. What strategies are effective for optimizing this compound's selectivity against off-target receptors?

  • Methodological Answer : Perform high-throughput screening against a panel of related receptors to identify selectivity gaps. Structure-activity relationship (SAR) studies guided by molecular docking can refine the compound’s scaffold. Use crystallography or cryo-EM to resolve binding interactions and inform rational design .

Q. How should researchers design experiments to evaluate this compound's pharmacokinetic-pharmacodynamic (PK-PD) relationships?

  • Methodological Answer : Employ compartmental modeling in animal studies, with serial sampling of plasma/tissue concentrations and biomarker measurements. Integrate in vitro metabolic stability data (e.g., microsomal half-life) to predict in vivo clearance. Non-linear mixed-effects modeling (NONMEM) can account for inter-individual variability .

Data and Reproducibility

Q. What are best practices for ensuring reproducibility in this compound's synthetic protocols?

  • Methodological Answer : Document reaction conditions exhaustively (e.g., solvent purity, catalyst lot numbers, temperature gradients). Share raw data (e.g., chromatograms, spectral files) in supplementary materials. Use platforms like Zenodo for open-data archiving. Collaborative validation through third-party labs is recommended for high-impact claims .

Q. How can researchers mitigate bias in preclinical efficacy studies of this compound?

  • Methodological Answer : Implement blinding and randomization in animal studies. Use power analysis to determine sample sizes a priori. Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles for transparency. Independent statistical review of datasets reduces confirmation bias .

Ethical and Methodological Frameworks

Q. Which frameworks (e.g., FINER, PICO) are suitable for formulating this compound-related research questions?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess project viability. For translational studies, use PICO (Population, Intervention, Comparison, Outcome) to define clinical endpoints. Regularly revisit hypotheses during iterative experiments to maintain alignment with objectives .

Tables for Reference

Parameter Recommended Technique Key Considerations
Purity AssessmentHPLC with UV/ELSD detectionColumn type, mobile phase pH
Structural Elucidation2D NMR (COSY, HSQC)Deuterated solvent compatibility
In Vivo BioavailabilityLC-MS/MS plasma profilingMatrix effect validation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.